molecular formula C18H19NO3 B7962623 Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate CAS No. 1820620-32-3

Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate

Cat. No.: B7962623
CAS No.: 1820620-32-3
M. Wt: 297.3 g/mol
InChI Key: QNEYWHXCFMDIGU-UHFFFAOYSA-N
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Description

Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate is an organic compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate: Known for its unique ester functional group.

    Ethyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate: Similar structure but with an ethyl ester group.

    Propyl 2-{3-[3-(dimethylcarbamoyl)phenyl]phenyl}acetate: Contains a propyl ester group instead of a methyl ester.

Uniqueness

This compound is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-[3-[3-(dimethylcarbamoyl)phenyl]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19(2)18(21)16-9-5-8-15(12-16)14-7-4-6-13(10-14)11-17(20)22-3/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEYWHXCFMDIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146316
Record name [1,1′-Biphenyl]-3-acetic acid, 3′-[(dimethylamino)carbonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820620-32-3
Record name [1,1′-Biphenyl]-3-acetic acid, 3′-[(dimethylamino)carbonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820620-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-acetic acid, 3′-[(dimethylamino)carbonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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